molecular formula C17H27N3O4 B8185095 2-[4-(2-N-Boc-amino-ethyl)-phenyl]-acetamidine acetate

2-[4-(2-N-Boc-amino-ethyl)-phenyl]-acetamidine acetate

Cat. No.: B8185095
M. Wt: 337.4 g/mol
InChI Key: PTASEALBNBUKJT-UHFFFAOYSA-N
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Description

2-[4-(2-N-Boc-amino-ethyl)-phenyl]-acetamidine acetate is a complex organic compound that features a Boc-protected amino group The Boc (tert-butoxycarbonyl) group is commonly used in organic synthesis to protect amines from unwanted reactions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(2-N-Boc-amino-ethyl)-phenyl]-acetamidine acetate typically involves multiple steps. One common method starts with the protection of the amino group using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The protected amine is then reacted with 4-bromoacetophenone to form the intermediate product. This intermediate undergoes further reactions, including amidination, to yield the final compound .

Industrial Production Methods

Industrial production of this compound may involve continuous flow reactors to enhance efficiency and yield. Solid acid catalysts, such as H-BEA zeolite, can be used to facilitate the deprotection of Boc groups under controlled conditions . This method allows for high throughput and minimizes the need for extensive purification steps.

Chemical Reactions Analysis

Types of Reactions

2-[4-(2-N-Boc-amino-ethyl)-phenyl]-acetamidine acetate can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: KMnO4, OsO4

    Reduction: H2/Ni, H2/Rh

    Substitution: NaOCH3, LiAlH4

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols.

Scientific Research Applications

2-[4-(2-N-Boc-amino-ethyl)-phenyl]-acetamidine acetate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-[4-(2-N-Boc-amino-ethyl)-phenyl]-acetamidine acetate involves its interaction with specific molecular targets. The Boc-protected amino group can be selectively deprotected under acidic conditions, allowing the free amine to participate in various biochemical reactions. The compound may act as an inhibitor or activator of certain enzymes, depending on its structure and the specific biological context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[4-(2-N-Boc-amino-ethyl)-phenyl]-acetamidine acetate is unique due to its specific structure, which combines a Boc-protected amino group with an acetamidine moiety

Properties

IUPAC Name

acetic acid;tert-butyl N-[2-[4-(2-amino-2-iminoethyl)phenyl]ethyl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23N3O2.C2H4O2/c1-15(2,3)20-14(19)18-9-8-11-4-6-12(7-5-11)10-13(16)17;1-2(3)4/h4-7H,8-10H2,1-3H3,(H3,16,17)(H,18,19);1H3,(H,3,4)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PTASEALBNBUKJT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)O.CC(C)(C)OC(=O)NCCC1=CC=C(C=C1)CC(=N)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H27N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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